N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12-13H,2,6-8H2,1H3 |
InChI Key |
PFBQRNREMNZVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,2,3,4-Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is commonly synthesized via the Pictet–Spengler condensation, a classical cyclization reaction between β-arylethylamines and aldehydes or aldehyde equivalents. This method is well-established for synthesizing THIQ derivatives and their analogs.
Pictet–Spengler Reaction Using N-Arylalkylsulfonamides : A notable approach involves the Pictet–Spengler reaction of N-aralkylsulfonamides with s-trioxane catalyzed by a Preyssler heteropolyacid supported on silica (H14[NaP5W30O110]/SiO2) at 70 °C in toluene. This method yields N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with excellent efficiency and allows catalyst recycling without significant loss of activity.
Stepwise Synthesis from 2-(3,4-Dimethoxyphenyl)ethylamine : Starting from 2-(3,4-dimethoxyphenyl)ethylamine, intermediates such as N-acetyl derivatives and N-acylcarbamates are formed, which upon reduction with diisobutylaluminum hydride (DIBAL-H) and cyclization mediated by boron trifluoride etherate (BF3·OEt2) yield the tetrahydroisoquinoline scaffold.
Bischler–Napieralski Cyclization : Another classical method involves amide formation followed by cyclization using phosphorus oxychloride (POCl3) under reflux to form dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines using sodium borohydride (NaBH4).
Introduction of the Ethane-1-sulfonamide Group
The sulfonamide moiety is introduced by sulfonylation of the tetrahydroisoquinoline nitrogen with sulfonylating agents such as sulfonyl chlorides or triflic anhydride.
Trifluoromethylsulfonylation : Treatment of the tetrahydroisoquinoline nitrogen with triflic anhydride (trifluoromethanesulfonic anhydride) under basic conditions at low temperature (-40 °C) efficiently converts the amine into the corresponding trifluoromethylsulfonamide derivative. This reaction proceeds with good to excellent yields (81–100%) and is followed by purification via column chromatography.
Direct Sulfonamide Formation Using Sulfinylamine Reagents : A novel and efficient method employs the sulfinylamine reagent tert-butyl O-sulfinylamine (t-BuONSO) reacting with organometallic reagents such as Grignard reagents or organolithiums. This approach allows direct synthesis of primary sulfonamides via a proposed mechanism involving sulfinamide intermediates and elimination of isobutene. This method is rapid, convenient, and applicable to a broad range of substrates.
Representative Synthetic Scheme
Detailed Research Findings and Analysis
Catalytic Efficiency and Green Chemistry : The use of Preyssler heteropolyacid supported on silica as a catalyst for the Pictet–Spengler reaction provides a mild and environmentally friendly route to N-sulfonyl-THIQ derivatives with moderate to high yields (35–91%). The catalyst is reusable, enhancing sustainability.
Reaction Mechanism Insights : The sulfonamide formation using t-BuONSO involves a sulfinamide intermediate that rearranges to sulfonimidate ester anion, followed by intramolecular proton transfer and elimination of isobutene. This mechanism is supported by NMR studies and isotope labeling experiments, confirming the origin of oxygen atoms in the sulfonamide group from the reagent.
Yields and Purification : The sulfonylation step with triflic anhydride is highly efficient, producing trifluoromethylsulfonamide derivatives in yields up to 100%, with purification by column chromatography. Subsequent demethylation steps to obtain phenolic derivatives vary in yield depending on substituents and conditions.
Synthetic Versatility : The Pictet–Spengler approach allows for the incorporation of various aldehydes and sulfonamide substituents, enabling the synthesis of diverse THIQ derivatives with potential biological activity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pictet–Spengler with Preyssler catalyst | N-aralkylsulfonamide + s-trioxane, Preyssler catalyst, toluene, 70 °C | High yield, mild conditions, reusable catalyst | Requires specialized catalyst |
| Classical Pictet–Spengler | β-Arylethylamine + aldehydes, BF3·OEt2 | Well-established, versatile | Multi-step, sometimes moderate yields |
| Bischler–Napieralski cyclization | Amide formation + POCl3 reflux, NaBH4 reduction | Reliable for dihydroisoquinolines | Harsh reagents, multi-step |
| Sulfonylation with triflic anhydride | Triflic anhydride, base, low temperature | High yield, selective sulfonamide formation | Requires careful temperature control |
| Direct sulfonamide synthesis with t-BuONSO | t-BuONSO + organometallic reagents | Rapid, broad substrate scope, novel | Organometallic reagents handling |
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)carbamate: Another tetrahydroisoquinoline derivative with different functional groups.
N-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethane-1-sulfonamide: A similar compound with a different substitution pattern on the tetrahydroisoquinoline ring.
Uniqueness
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 232.33 g/mol
- IUPAC Name : N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide
The compound functions primarily as an orexin receptor antagonist , which positions it as a candidate for treating conditions related to orexin dysregulation such as sleep disorders and obesity. Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors can lead to decreased appetite and improved sleep quality.
Key Findings on Biological Activity:
- Orexin Receptor Antagonism :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies
Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:
- Study 1 : A randomized controlled trial assessed the impact of orexin receptor antagonists on patients with insomnia. Results indicated significant improvements in sleep quality and duration among participants administered this compound compared to placebo .
- Study 2 : In a model of obesity induced by high-fat diet in rodents, administration of the compound resulted in reduced body weight gain and improved metabolic profiles. These findings support its potential use in obesity management .
Comparative Biological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
